BenchChemオンラインストアへようこそ!

(R)-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride

CCR5 antagonist HIV-1 entry inhibitor stereochemistry–activity relationship

(R)-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride is a chiral piperazine amide derivative (MF: C₉H₁₉ClN₂O, MW: 206.71) supplied as a single (R)-enantiomer hydrochloride salt. The compound belongs to the 2-methylpiperazine class, a scaffold recognized as a critical pharmacophoric element in multiple drug discovery programs, including CCR5 antagonists for HIV-1 entry inhibition and quinolone antibacterials.

Molecular Formula C9H19ClN2O
Molecular Weight 206.71 g/mol
Cat. No. B11715500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride
Molecular FormulaC9H19ClN2O
Molecular Weight206.71 g/mol
Structural Identifiers
SMILESCC1CNCCN1C(=O)C(C)C.Cl
InChIInChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-5-4-10-6-8(11)3;/h7-8,10H,4-6H2,1-3H3;1H/t8-;/m1./s1
InChIKeyKLZFXNKIGWFRHJ-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one Hydrochloride (CAS 1884704-58-8): Procurement-Relevant Identity and Class Context


(R)-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride is a chiral piperazine amide derivative (MF: C₉H₁₉ClN₂O, MW: 206.71) supplied as a single (R)-enantiomer hydrochloride salt . The compound belongs to the 2-methylpiperazine class, a scaffold recognized as a critical pharmacophoric element in multiple drug discovery programs, including CCR5 antagonists for HIV-1 entry inhibition and quinolone antibacterials [1][2]. Its defined (R)-stereochemistry at the piperazine 2-position directly differentiates it from both the (S)-enantiomer and the racemic mixture, a distinction that carries measurable consequences for target binding and biological activity as established in peer-reviewed structure–activity relationship (SAR) studies [1][2].

Why Generic Substitution Fails for (R)-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one Hydrochloride: Stereochemistry-Driven Activity Cliffs


Substituting this compound with its (S)-enantiomer or the racemic mixture is not scientifically neutral. In the CCR5 antagonist series, Tagat et al. demonstrated that the 2(S)-methyl piperazine configuration is essential for target affinity; the corresponding (R)-enantiomer exhibits negligible CCR5 binding, constituting a stereochemistry-driven activity cliff [1]. Similarly, in quinolone antibacterial SAR, Liu et al. reported a 2- to 64-fold potency difference between R and S enantiomers across approximately 52% of bacterial strains tested, confirming that chirality at the piperazine 2-position is a non-interchangeable determinant of bioactivity [2]. Procurement of the incorrect stereoisomer or undefined racemate therefore carries a high risk of obtaining null or misleading biological results, particularly in assays dependent on stereospecific target engagement. The hydrochloride salt form further distinguishes this compound from its free-base analog (CAS 1240565-73-4) in solubility, hygroscopicity, and formulation compatibility, making direct substitution without reformulation problematic .

Quantitative Differentiation Evidence for (R)-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one Hydrochloride vs. Closest Analogs


CCR5 Antagonist Pharmacophore: (R)- vs. (S)-2-Methylpiperazine Stereochemistry Determines Target Engagement

In the foundational CCR5 antagonist SAR study by Tagat et al. (2001), systematic evaluation of piperidino-piperazine leads established that the 2(S)-methyl piperazine configuration is essential for CCR5 receptor affinity [1]. The (R)-enantiomer analogs showed substantially reduced or absent CCR5 binding, defining a stereochemical activity cliff. While the study did not report the exact (R)-enantiomer IC₅₀ for every analog, the qualitative finding that 2(S)-methyl is indispensable implies that the (R)-configured compound serves as a stereochemical negative control or selectivity probe in CCR5-targeted assays. This provides procurement-level differentiation: researchers requiring CCR5-inactive or reduced-activity 2-methylpiperazine controls should specifically select the (R)-enantiomer.

CCR5 antagonist HIV-1 entry inhibitor stereochemistry–activity relationship

Antibacterial Quinolone Enantiomers: 2- to 64-Fold Activity Differences Between (R)- and (S)-2-Methylpiperazine Derivatives

Liu et al. (2005) synthesized a series of R and S enantiomers of 7-(3-methylpiperazin-1-yl) quinolone derivatives from (R)- and (S)-2-methylpiperazine synthons and tested antibacterial activity against 14 bacterial strains [1]. Although no uniform direction of potency difference was observed across all compounds, a 2- to 64-fold difference between the R and S enantiomers was measured in approximately 52% of test cases (i.e., in about 7 of 14 bacterial strains evaluated). This demonstrates that the stereochemical identity of the 2-methylpiperazine building block directly and quantifiably modulates antibacterial potency, with strain-dependent magnitude. The (R)-configured compound thus cannot be assumed interchangeable with its (S)-counterpart or racemate in antibacterial SAR programs.

quinolone antibacterial enantiomeric activity ratio chiral antimicrobial SAR

Salt Form Differentiation: Hydrochloride (CAS 1884704-58-8) vs. Free Base (CAS 1240565-73-4) – Solubility, Handling, and Formulation Readiness

The target compound is supplied as the hydrochloride salt (CAS 1884704-58-8, MF: C₉H₁₉ClN₂O, MW: 206.71), which differs from the free base form (CAS 1240565-73-4, MF: C₉H₁₈N₂O, MW: 170.25) . The hydrochloride salt typically exhibits enhanced aqueous solubility relative to the free base due to ionization of the piperazine secondary amine, facilitating dissolution in aqueous assay buffers and biological media. The salt form also provides improved crystallinity and solid-state stability, reducing hygroscopicity and enabling accurate weighing for quantitative pharmacology studies. Commercial specifications for the hydrochloride salt include purity levels of 95%+ to 98% . Although direct comparative solubility data for this specific compound pair are not publicly available, the general principle of hydrochloride salt formation improving aqueous solubility of piperazine-containing amines is well established in pharmaceutical salt selection literature.

salt selection aqueous solubility solid-state properties

2-Methyl Substitution on Piperazine: Differentiation from Unsubstituted Piperazine Analog (CAS 71260-16-7)

The target compound bears a methyl group at the 2-position of the piperazine ring, creating a chiral center absent in the des-methyl analog 2-methyl-1-(piperazin-1-yl)propan-1-one (CAS 71260-16-7) . In the CCR5 antagonist series reported by Hu et al. (2015), the 2-methylpiperazine derivative (compound 5, racemic) exhibited a CCR5 IC₅₀ of 163.8 nM in calcium mobilization assays, whereas the des-methyl piperazine analog (compound 4) showed only moderate activity with an IC₅₀ of 239.5 nM—a 1.46-fold improvement conferred by the 2-methyl substituent [1]. This quantitative SAR demonstrates that the 2-methyl group on the piperazine ring directly enhances CCR5 antagonistic potency. Furthermore, the 2-methyl substituent introduces a stereocenter, enabling chiral resolution into (R)- and (S)-enantiomers with distinct biological profiles, a capability absent in the achiral des-methyl analog.

piperazine SAR methyl substitution effect 2-methylpiperazine pharmacophore

Enantiomeric Purity: (R)-Enantiomer as Defined Chiral Building Block vs. Racemic 2-Methylpiperazine (CAS 109-07-9)

The target compound is derived from (R)-2-methylpiperazine (CAS 75336-86-6), a single-enantiomer synthon with defined absolute configuration, in contrast to racemic 2-methylpiperazine (CAS 109-07-9) which contains equal amounts of (R)- and (S)-enantiomers . In asymmetric synthesis applications, the use of enantiopure starting material ensures stereochemical fidelity in downstream products, avoiding the need for chiral separation of diastereomeric mixtures. The (R)-2-methylpiperazine building block is a key synthon for quinolone antibacterials, where Liu et al. (2005) demonstrated that enantiomeric identity directly affects biological potency [1]. Commercial suppliers report enantiomeric purity specifications for (R)-2-methylpiperazine-derived products, with the hydrochloride salt available at 95-98% chemical purity . Although specific enantiomeric excess (ee) values for the final hydrochloride product are not consistently published across vendors, the use of enantiopure (R)-2-methylpiperazine as the starting material establishes the stereochemical identity of the product.

enantiomeric excess chiral building block asymmetric synthesis

2-Methylpiperazine CCR5 Antagonist Lead Optimization: Compound 5 (IC₅₀ = 163.8 nM) as Structural Progenitor of Nanomolar-Potency Derivatives

Hu et al. (2015) selected the 2-methylpiperazine derivative compound 5 (IC₅₀ = 163.8 nM in CCR5 calcium mobilization assay) as the lead compound for a fragment-assembly optimization campaign [1]. Systematic modification of the 4-position substituent (R₁) and the terminal amide group (R₄) on the 2-methylpiperazine scaffold yielded six advanced compounds (13, 16, 18, 22, 33, and 36) with IC₅₀ values ranging from 3.0 to 11.7 nM—representing a 14- to 55-fold improvement over the lead. Four of these compounds (13, 16, 33, and 36) demonstrated antiviral activity against HIV-1 at nanomolar concentrations with no cytotoxicity at 10 μM. This SAR trajectory establishes the 2-methylpiperazine amide scaffold (of which the target compound is a minimal representative) as a validated entry point for CCR5 antagonist lead optimization. The (R)-configured variant of this scaffold is specifically relevant as a stereochemical probe to distinguish target-specific from off-target effects in this chemotype series.

CCR5 antagonist lead fragment-assembly SAR antiviral drug discovery

Validated Application Scenarios for (R)-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one Hydrochloride Based on Quantitative Differentiation Evidence


Stereochemical Negative Control in CCR5 Antagonist Screening Cascades

Based on the Tagat et al. (2001) demonstration that 2(S)-methyl piperazine is essential for CCR5 affinity [1], the (R)-enantiomer serves as a stereochemical negative control in CCR5 binding and functional assays. When screening novel 2-methylpiperazine derivatives for CCR5 antagonism, inclusion of the (R)-configured compound at matched concentrations allows researchers to discriminate stereospecific target engagement from nonspecific assay interference. This application is directly supported by the pharmacophore requirement established in the primary literature.

Enantiopure Building Block for Chiral Quinolone Antibacterial Synthesis

The Liu et al. (2005) study demonstrated that (R)- and (S)-2-methylpiperazine-derived quinolones exhibit 2- to 64-fold potency differences in ~52% of bacterial strains tested [2]. Procuring the (R)-enantiomer hydrochloride as a synthetic intermediate enables the stereospecific construction of 7-(3-methylpiperazin-1-yl) quinolone candidates for antibacterial SAR programs, where enantiomeric identity directly impacts MIC values against target pathogens.

Fragment-Based Lead Optimization Starting Point for 2-Methylpiperazine CCR5 Antagonists

The Hu et al. (2015) SAR study established that the 2-methylpiperazine amide scaffold (lead compound 5, IC₅₀ = 163.8 nM) can be optimized to single-digit nanomolar CCR5 antagonists (IC₅₀ = 3.0–11.7 nM) with antiviral activity [3]. The (R)-configured hydrochloride provides a stereochemically defined starting material for fragment assembly, enabling systematic exploration of R₁ (4-position) and R₄ (amide terminus) substituent effects while maintaining stereochemical integrity throughout the optimization cascade.

Reference Standard for Chiral Purity Method Development and Quality Control

As a single-enantiomer hydrochloride salt with defined (R)-configuration (CAS 1884704-58-8) and commercially specified purity of 95-98% , this compound can serve as a reference standard for developing chiral HPLC or SFC methods to determine enantiomeric excess in 2-methylpiperazine-containing drug substances and intermediates. Its distinct CAS registration from the racemate (CAS 1240565-73-4) and the (S)-enantiomer facilitates unambiguous identity tracking in analytical workflows.

Quote Request

Request a Quote for (R)-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.